(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate
Overview
Description
(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate is a useful research compound. Its molecular formula is C21H29N3O9 and its molecular weight is 467.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate is proteins in cells . This compound is a non-degradable linker that contains two units of polyethylene glycol (PEG) and can be used to synthesize antibody-drug conjugates (ADCs) .
Mode of Action
This compound interacts with its targets by forming covalent bonds with specific amino acid residues in proteins . This interaction modifies the proteins and can alter their function .
Biochemical Pathways
As a linker in adcs, it can influence the delivery and release of the drug component in the target cells .
Pharmacokinetics
As a part of adcs, it can influence the absorption, distribution, metabolism, and excretion of the drug component .
Result of Action
The molecular and cellular effects of this compound depend on the specific proteins it targets and the drug component in the ADCs . It can lead to the degradation of specific proteins and suppression of their signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate plays a crucial role in biochemical reactions, particularly in the formation of stable covalent bonds with primary amines on proteins and other biomolecules. This interaction is facilitated by the N-hydroxysuccinimide (NHS) ester group present in the compound. The NHS ester reacts with the amine groups to form amide bonds, which are essential in the conjugation of drugs to antibodies in ADCs .
Cellular Effects
The effects of this compound on various cell types are significant. It influences cell function by facilitating the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing damage to healthy cells. This targeted approach enhances the efficacy of cancer treatments and reduces side effects. The compound also impacts cell signaling pathways, gene expression, and cellular metabolism by ensuring the precise delivery of therapeutic agents .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of stable amide bonds with primary amines on proteins. This binding interaction is crucial for the stability and efficacy of ADCs. The compound does not cleave under physiological conditions, ensuring that the drug remains attached to the antibody until it reaches the target cancer cells. This stability is vital for the controlled release of the therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, but its degradation can occur over extended periods. Long-term studies have shown that the compound maintains its efficacy in vitro and in vivo, with minimal degradation affecting its performance. This stability is crucial for its use in ADCs, where consistent performance is required .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively delivers cytotoxic drugs to cancer cells, resulting in significant tumor reduction. At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues. These threshold effects highlight the importance of precise dosage control in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to drug conjugation and delivery. The compound interacts with enzymes and cofactors that facilitate the formation of stable amide bonds with primary amines. This interaction is essential for the effective conjugation of drugs to antibodies, ensuring the targeted delivery of therapeutic agents .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, ensuring that it reaches the target cells and tissues. The compound’s stability and non-cleavable nature contribute to its effective distribution within the body .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with primary amines on proteins. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The compound’s activity and function are influenced by its precise localization within the cell .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O9/c25-16(4-2-1-3-11-23-17(26)5-6-18(23)27)22-10-13-32-15-14-31-12-9-21(30)33-24-19(28)7-8-20(24)29/h5-6H,1-4,7-15H2,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGUGSULMVQEIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCCCCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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